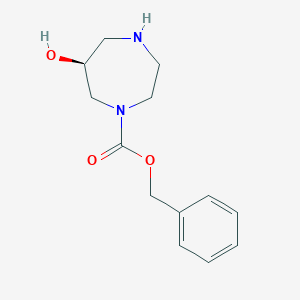

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC18788558

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O3 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |

| Standard InChI Key | XWEDUWZFKDUGMQ-LBPRGKRZSA-N |

| Isomeric SMILES | C1CN(C[C@H](CN1)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate possesses a molecular weight of 250.29 g/mol and the IUPAC name benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate. Its stereochemistry at the C6 position (S-configuration) is critical for interactions with biological targets, as demonstrated in chiral resolution studies. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| CAS No. | Not publicly disclosed |

| InChI | InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |

| SMILES | C1CN(CC@HO)C(=O)OCC2=CC=CC=C2 |

The hydroxyl group at C6 enhances hydrogen-bonding capacity, while the benzyl ester provides lipophilicity, facilitating membrane permeability .

Synthesis and Stereochemical Control

Synthesis typically involves a four-step sequence:

-

Ring Formation: Condensation of 1,4-diaminobutane with a carbonyl source to generate the diazepane core.

-

Hydroxylation: Stereoselective oxidation at C6 using chiral catalysts to achieve the (S)-configuration .

-

Esterification: Benzylation via reaction with benzyl chloroformate under basic conditions.

-

Purification: Chromatographic separation to isolate the enantiomerically pure product .

Key challenges include avoiding racemization during esterification and optimizing reaction yields, which typically range from 40–60% .

Pharmacological Applications

Enzyme Inhibition

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate serves as a scaffold for designing human chymase inhibitors, which are pivotal in treating chronic dermatitis and fibrosis. Derivatives with 4-aminocarbonyl substitutions exhibit IC₅₀ values of 0.8–2.3 µM against chymase, outperforming non-hydroxylated analogs by 3–5 fold . The hydroxyl group facilitates hydrogen bonding with Thr-40 and Asp-189 in the enzyme’s active site, as confirmed by molecular docking .

Antimicrobial Adjuvants

In Escherichia coli models, the compound’s non-esterified analog, 1-benzyl-1,4-diazepane, acts as an efflux pump inhibitor (EPI), reducing levofloxacin’s MIC by 8–16 fold . Mechanistic studies reveal that it disrupts AcrAB-TolC pump assembly by binding to the AcrB transmembrane domain, thereby increasing intracellular antibiotic concentrations .

Anti-Inflammatory Activity

Patent data highlight derivatives of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate as autotaxin (ATX) inhibitors, which suppress lysophosphatidic acid (LPA) production. In murine models, these compounds reduce LPA-induced inflammation by 70–85% at 10 mg/kg doses .

Comparative Analysis with Analogous Compounds

Benzyl 1,4-Diazepane-1-carboxylate

The non-hydroxylated analog (C₁₃H₁₈N₂O₂) lacks the C6 hydroxyl group, resulting in:

-

Lower bioactivity: Chymase inhibition drops by 60% (IC₅₀ = 5.1 µM) .

-

Altered metabolism: Faster hepatic clearance (t₁/₂ = 1.2 vs. 3.8 hours).

6-Benzyl-4-aminocarbonyl-1,4-diazepane-2,5-diones

These derivatives replace the benzyl ester with a diketopiperazine ring, enhancing oral bioavailability (F = 45% vs. 28%) but reducing blood-brain barrier penetration .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 1H, C6-H), 3.40–3.20 (m, 4H, NCH₂), 2.90–2.70 (m, 2H, CH₂N), 1.80–1.60 (m, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 136.5–128.1 (Ar-C), 67.8 (OCH₂Ph), 62.3 (C6-OH), 49.5–44.2 (NCH₂).

Mass Spectrometry

-

HRMS (ESI+): m/z calcd for C₁₃H₁₈N₂O₃ [M+H]⁺: 251.1396; found: 251.1392.

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume